tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
Overview
Description
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate: is a compound that has garnered significant interest in the field of chemical biology. It is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This compound is particularly valued for its water solubility and biocompatibility, making it suitable for various bio-conjugation applications .
Mechanism of Action
Target of Action
The primary target of this compound, also known as “4-[1,2,4]TRIAZOL-1-YLMETHYL-[1,4]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER”, is the copper (I) ion . This compound acts as a ligand , binding to the copper (I) ion and stabilizing it .
Mode of Action
This compound interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry , which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of products .
Biochemical Pathways
The compound’s interaction with the copper (I) ion accelerates the rate of the CuAAC reaction . This reaction is often used in bioconjugation , which involves the joining of two biomolecules to form a single, more complex molecule with new biological properties .
Pharmacokinetics
It is known to bewater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the compound’s bioavailability , as it can be more easily absorbed and distributed in the body .
Result of Action
The result of the compound’s action is the acceleration of the CuAAC reaction rate and suppression of cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper (I) ions is necessary for the compound to exert its effects . Additionally, the compound’s water solubility means that it can be influenced by the hydration levels in its environment .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate plays a crucial role in biochemical reactions, particularly as a ligand in CuAAC reactions. This compound interacts with copper ions to form a complex that facilitates the cycloaddition of azides and alkynes, leading to the formation of 1,2,3-triazoles. The biocompatibility and fast kinetics of this compound make it suitable for bioconjugation in diverse chemical biology experiments. It interacts with various enzymes and proteins, enhancing the efficiency of bioorthogonal click reactions and reducing cytotoxicity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by participating in bioconjugation reactions that can modify cell surface proteins and other biomolecules. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of functional groups to target molecules. The compound’s ability to suppress cytotoxicity while maintaining high reaction rates makes it an ideal candidate for in vivo imaging and other cellular applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a ligand in CuAAC reactions. The compound binds to copper ions, forming a complex that catalyzes the cycloaddition of azides and alkynes. This reaction results in the formation of stable 1,2,3-triazole linkages, which are essential for bioconjugation and labeling of biomolecules. The compound’s ability to accelerate reaction rates and reduce cytotoxicity is attributed to its unique structure, which enhances the stability and reactivity of the copper complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in bioconjugation reactions, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound is well-tolerated at low to moderate doses, with minimal toxicity observed. At higher doses, some adverse effects, such as mild cytotoxicity and changes in metabolic activity, have been reported. These findings highlight the importance of optimizing dosage to achieve the desired biochemical effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to bioconjugation and click chemistry. The compound interacts with copper ions and other cofactors to facilitate the cycloaddition of azides and alkynes, leading to the formation of 1,2,3-triazoles. This reaction is crucial for the labeling and modification of biomolecules, impacting metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it participates in bioconjugation reactions. Its ability to localize to specific cellular regions enhances its efficacy in modifying target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound is available at the sites where bioconjugation reactions occur, enhancing its effectiveness in modifying biomolecules and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-aminomethyl-1,4-diazepane-1-carboxylate with 1H-1,2,4-triazole-1-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an oxidized form of the compound .
Scientific Research Applications
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in CuAAC, facilitating the formation of triazole rings in various chemical syntheses.
Medicine: It is explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Comparison with Similar Compounds
BTTES (3-[(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid): Another water-soluble ligand for CuAAC, known for its fast reaction rates and low cytotoxicity.
TBTA (Tris(benzyltriazolylmethyl)amine): A widely used ligand in CuAAC, but less water-soluble compared to tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate.
Uniqueness: this compound stands out due to its excellent water solubility and biocompatibility, which are crucial for applications in living systems. Its ability to accelerate reaction rates while minimizing cytotoxicity makes it a superior choice for bio-conjugation and other chemical biology applications .
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-16(7-8-17)11-18-10-14-9-15-18/h9-10H,4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHKYBKJUQPGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587585 | |
Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-11-2 | |
Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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